![molecular formula C16H14F3NOS B3019616 N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide CAS No. 1235019-84-7](/img/structure/B3019616.png)
N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
The compound "N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivities due to the presence of various functional groups such as the cyclopropyl ring, thiophene, trifluoromethyl group, and the benzamide moiety. While the specific compound is not directly mentioned in the provided papers, insights into its chemical behavior can be inferred from related structures and reactions discussed in the literature.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the reaction of benzamides with various reagents. For instance, the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides leads to the formation of different cyclic products, suggesting that similar strategies could be employed for synthesizing the compound . Additionally, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives provides a precedent for the incorporation of thiophene and amide functionalities into a single molecule . The use of copper-catalyzed intramolecular cyclization processes to synthesize N-benzothiazol-2-yl-amides also indicates the potential for cyclization reactions in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of related compounds can be quite complex, with single crystal X-ray diffraction studies revealing intricate details such as conformation and crystal packing . For example, the cyclohexane ring in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide adopts a chair conformation, and the molecule is stabilized by intramolecular hydrogen bonding . Similar structural analyses would be necessary to fully understand the geometry and conformation of "N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide."
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve its functional groups. For instance, the cyclopropyl group could participate in ring-opening reactions, as seen in the synthesis of trisubstituted cyclopropanes . The thiophene moiety could be involved in electrophilic substitutions or act as a ligand in transition metal-catalyzed reactions . The benzamide group could undergo nucleophilic acyl substitution or participate in cyclization reactions to form heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to impart unique electronic properties and could affect the compound's acidity, lipophilicity, and metabolic stability . The presence of the thiophene and benzamide groups could contribute to the compound's ability to form hydrogen bonds and its overall solubility profile . Additionally, the compound's reactivity towards electrophiles and nucleophiles would be an important aspect of its chemical properties .
properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NOS/c17-16(18,19)14-4-2-1-3-13(14)15(21)20(12-5-6-12)9-11-7-8-22-10-11/h1-4,7-8,10,12H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZWZOLQJQKNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide |
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